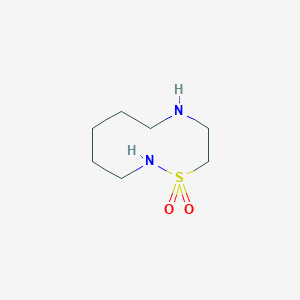
1,2,8-Thiadiazecane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Photocatalytic Applications
Titanium dioxide nanoparticles are extensively studied for their photocatalytic properties, particularly in medicine and environmental remediation. Their ability to generate reactive oxygen species (ROS) upon exposure to UV light makes them potent agents for photodynamic therapy (PDT) in treating malignancies and inactivating antibiotic-resistant bacteria. This photocatalytic activity extends to environmental applications, where TiO2 nanoparticles are employed in water and wastewater treatment to degrade pollutants and pharmaceuticals, showcasing their potential in purifying water sources from contaminants (Ziental et al., 2020).
Gas Sensing and Separation
Research into the synthesis and application of heterocyclic compounds such as thiadiazoles reveals their utility in creating gas sensors. Metal oxide semiconductors, including those based on SnO2, have been examined for their gas sensing properties, demonstrating the significance of surface chemistry in enhancing sensitivity and selectivity towards various gases. This principle is applicable in developing sensors for environmental monitoring and industrial process control (Batzill, 2006).
CO2 Utilization and Conversion
The conversion of CO2 into valuable chemicals and fuels is a critical area of research, offering a sustainable approach to mitigating climate change impacts. Studies have explored the use of catalysts and processes for CO2 hydrogenation, photocatalytic, and electrocatalytic conversions, aiming to produce fuels and chemicals that leverage CO2 as a raw material. These efforts highlight the potential of chemical recycling of CO2, contributing to a circular carbon economy and reducing greenhouse gas emissions (Alper & Orhan, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to interact with various targets, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .
Mode of Action
It’s worth noting that related compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been shown to activate atp-sensitive potassium channels . This activation can lead to various physiological changes, depending on the specific target.
Biochemical Pathways
Related compounds have been reported to influence a variety of pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Result of Action
Related compounds have been reported to have a variety of effects, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
properties
IUPAC Name |
1,2,8-thiadiazecane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c10-12(11)7-6-8-4-2-1-3-5-9-12/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREOUXMSUVLYBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCCS(=O)(=O)NCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


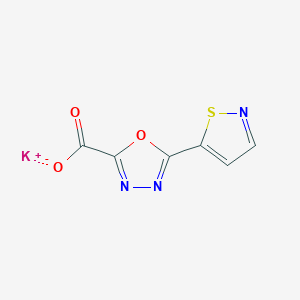
![3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896262.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2,5-trimethylpyrazole-3-carboxamide](/img/structure/B2896263.png)
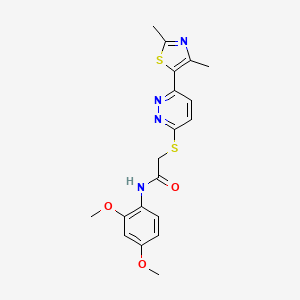

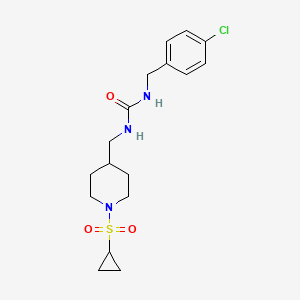
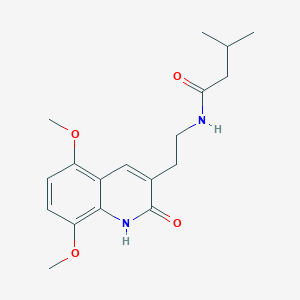

![(6-Cyclopropylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2896273.png)
![N-[2-(3-Chlorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2896274.png)
![6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2896275.png)
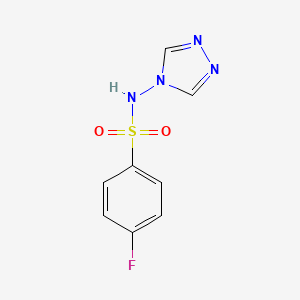
![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2896279.png)